molecular formula C8H12N2 B8402466 (3,4-DIMETHYLPYRIDIN-2-YL)METHYLAMINE

(3,4-DIMETHYLPYRIDIN-2-YL)METHYLAMINE

Cat. No. B8402466
M. Wt: 136.19 g/mol
InChI Key: IQKPJPAKCQZFQU-UHFFFAOYSA-N
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Patent
US09174906B2

Procedure details

In an autoclave, 3.40 g of 6-cyano-3,4-dimethylpyridine (25.7 mmol), 0.15 g of Pd/C (water-content=50%), 200 mL methanol and 3.0 mL concentrated hydrochloric acid are placed, stirred at room temperature for 3 hours while pressurizing with hydrogen to 3 atm. The reaction solution was filtered through Celite and the filtrate was concentrated to dryness. This was washed with methanol to give 2.41 g of 2-aminomethyl-3,4-dimethylpyridine (3,4-Me2PICA) hydrochloride (93% yield). This 2-aminomethyl-3,4-dimethylpyridine hydrochloride was treated with an aqueous solution of potassium carbonate to give 2-aminomethyl-3,4-dimethylpyridine (3,4-Me2PICA) quantitatively.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:8]=[CH:7][C:6](C)=[C:5]([CH3:10])[CH:4]=1)#[N:2].[ClH:11].[H][H].[CH3:14]O>[Pd]>[NH2:2][CH2:1][C:3]1[C:4]([CH3:14])=[C:5]([CH3:10])[CH:6]=[CH:7][N:8]=1.[ClH:11]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=N1)C)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
WASH
Type
WASH
Details
This was washed with methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC1=NC=CC(=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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